Product packaging for Esoxybutynin(Cat. No.:CAS No. 119618-22-3)

Esoxybutynin

Cat. No.: B040519
CAS No.: 119618-22-3
M. Wt: 357.5 g/mol
InChI Key: XIQVNETUBQGFHX-JOCHJYFZSA-N
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Description

Esoxybutynin is a primary pharmacologically active metabolite of the antimuscarinic agent oxybutynin. It is a critical reference standard and investigational tool in preclinical research, particularly for studying the pharmacokinetics, metabolic pathways, and bioavailability of oxybutynin itself. Researchers utilize this compound to elucidate the complex metabolism of the parent drug and to understand the relative contribution of this metabolite to the overall efficacy and side-effect profile observed in vivo. Its mechanism of action, like oxybutynin, involves competitive antagonism of muscarinic acetylcholine receptors, which is relevant for studies focused on smooth muscle contraction, such as in the urinary bladder. Consequently, this compound is invaluable in drug development and metabolic research for urological disorders, enabling precise quantification and mechanistic studies that are essential for optimizing therapeutic interventions. This compound is presented as a high-purity material to ensure reliability and reproducibility in analytical and biological assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31NO3 B040519 Esoxybutynin CAS No. 119618-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQVNETUBQGFHX-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317439
Record name (S)-Oxybutynin
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Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119618-22-3
Record name (S)-Oxybutynin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119618-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esoxybutynin [INN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119618223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Oxybutynin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Esoxybutynin
Source FDA Global Substance Registration System (GSRS)
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Chemical Synthesis Pathways and Enantioselective Methodologies of Esoxybutynin

Convergent Synthetic Strategies for Esoxybutynin and its Racemic Precursor

The synthesis of this compound, the (S)-enantiomer of oxybutynin (B1027), and its racemic form is typically achieved through a convergent synthetic strategy. mdpi.comfiveable.me This approach involves the separate synthesis of two key structural fragments, which are then combined in a final coupling step. fiveable.me The primary intermediates are an α-hydroxy acid derivative, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPGA), and a substituted propargyl alcohol, 4-(diethylamino)but-2-yn-1-ol. mdpi.comresearchgate.net These fragments are joined via an esterification or transesterification reaction to form the final oxybutynin molecule. mdpi.com This method allows for flexibility and efficiency, particularly in the preparation of the enantiomerically pure this compound by utilizing an optically active form of the CHPGA intermediate. newdrugapprovals.orgpreprints.org

Preparation of 2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid (CHPGA) Intermediates

The synthesis of the crucial intermediate, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPGA), and its corresponding esters is a well-documented process involving several synthetic pathways. mdpi.comresearchgate.net

Grignard Reaction-Based Approaches to Methyl 2-Cyclohexyl-2-hydroxy-2-phenylacetate

A primary route to obtaining the racemic ester intermediate, methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, involves a Grignard reaction. mdpi.com This pathway typically starts from 2-oxo-2-phenylacetic acid (phenylglyoxylic acid). mdpi.comresearchgate.net The acid is first converted to its acid chloride using thionyl chloride, and subsequent reaction with methanol (B129727) yields the methyl ester, methyl 2-oxo-2-phenylacetate. mdpi.comresearchgate.net This keto-ester then reacts with a cyclohexylmagnesium halide, such as cyclohexylmagnesium bromide, in a Grignard addition reaction to form the tertiary alcohol, methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate. mdpi.comgoogle.com

Starting Material (Ester)Grignard ReagentSolventYieldReference(s)
Methyl 2-oxo-2-phenylacetateBromocyclohexane, MgTetrahydrofuran65% mdpi.com
Methyl 2-oxo-2-phenylacetateBromocyclohexane, MgTetrahydrofuran57% mdpi.com
Ethyl benzoylformateCyclohexylmagnesium bromideDiethyl ether53.3% google.com
Hydrolysis of Ester Precursors to the Corresponding Acid

Once the ester, methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, is synthesized, it is converted to the corresponding carboxylic acid, CHPGA, through hydrolysis. mdpi.com This saponification reaction is typically carried out using a base, such as sodium hydroxide, in a mixture of water and an alcohol like methanol. mdpi.comresearchgate.net Following the basic hydrolysis, the reaction mixture is acidified to protonate the carboxylate and precipitate the final acid product. drugfuture.com This step is generally high-yielding, with reported yields around 77%. mdpi.com

Alternative Synthetic Routes to CHPGA

Several alternative methods for the synthesis of CHPGA have been developed to overcome the limitations of the Grignard approach and to provide enantioselective pathways to (S)-CHPGA, the required intermediate for this compound. google.comresearchgate.net

One notable industrial method involves an ene reaction between cyclohexene (B86901) and a benzoylformic acid ester (e.g., ethyl benzoylformate) in the presence of a Lewis acid like titanium tetrachloride. google.com This reaction forms a 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester intermediate. google.com This intermediate is then subjected to catalytic hydrogenation to saturate the cyclohexene ring, followed by hydrolysis to yield CHPGA. google.com This route is reported to be safer and proceeds in good yield. google.com

For the asymmetric synthesis of (S)-CHPGA, several strategies are employed:

Chiral Auxiliaries : Grignard addition to a glyoxylic acid esterified with a chiral auxiliary can provide diastereomeric esters, which can be separated. The desired diastereomer is then hydrolyzed to yield (S)-CHPGA. newdrugapprovals.org

Catalytic Enantioselective Cyanosilylation : An efficient method involves the cyanosilylation of cyclohexyl phenyl ketone using trimethylsilyl (B98337) cyanide (TMS-CN) catalyzed by a chiral gadolinium complex. drugfuture.comresearchgate.netpreprints.org The resulting cyanohydrin is then converted through reduction, desilylation, and oxidation steps to afford (S)-CHPGA in high enantiomeric excess. preprints.orgresearchgate.net

Chiral Template Approach : (S)-mandelic acid can be used as a chiral template. drugfuture.comobolibrary.org It is first converted into a 5-phenyl-1,3-dioxolan-4-one, which then undergoes a series of reactions including condensation with cyclohexanone (B45756), dehydration, hydrolysis, and reduction to produce (S)-CHPGA. newdrugapprovals.orgdrugfuture.com

Resolution : Racemic CHPGA can be resolved by forming diastereomeric salts with a chiral resolving agent, such as (L)-tyrosine methyl ester. The desired diastereomeric salt is separated by crystallization and then hydrolyzed to give enantiomerically pure (S)-CHPGA. drugfuture.com

Synthesis of Propargyl Alcohol Derivatives

The second key component for the synthesis of this compound is the amino alcohol, 4-(diethylamino)but-2-yn-1-ol. mdpi.comgoogle.com The most common method for its preparation is a Mannich reaction. mdpi.comnewdrugapprovals.org This one-pot reaction involves the condensation of 2-propyn-1-ol (propargyl alcohol), formaldehyde (B43269) (often in the form of paraformaldehyde), and a secondary amine, diethylamine (B46881). mdpi.comdrugfuture.comchemicalbook.com The reaction is typically catalyzed by a copper salt, such as copper(I) chloride. drugfuture.com In some procedures, propargyl alcohol is first acetylated to form propargyl acetate (B1210297), which then undergoes the Mannich reaction to produce 4-(diethylamino)but-2-ynyl acetate. mdpi.comgoogle.com

Esterification and Transesterification Coupling Reactions

The final step in the convergent synthesis is the coupling of the two main fragments, CHPGA (or its ester) and 4-(diethylamino)but-2-yn-1-ol (or its acetate). mdpi.comnewdrugapprovals.org This can be achieved through either esterification or transesterification.

Esterification : In this approach, the optically active (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is coupled directly with 4-(diethylamino)but-2-yn-1-ol. newdrugapprovals.orgacs.org To facilitate the reaction, the carboxylic acid must first be activated. newdrugapprovals.org A common activation method is the formation of a mixed anhydride (B1165640) by reacting the acid with a chloroformate, such as isobutylchloroformate, in the presence of a base like N-methylpiperidine or triethylamine. drugfuture.comacs.org This activated intermediate then readily reacts with the alcohol to form this compound. acs.org

Transesterification : This method involves the reaction of an ester of CHPGA, typically methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, with either 4-(diethylamino)but-2-yn-1-ol or its corresponding acetate, 4-(diethylamino)but-2-ynyl acetate. chemicalbook.comgoogle.comgpatindia.com The reaction is catalyzed by a strong base, with sodium methoxide (B1231860) being a common choice. gpatindia.comallfordrugs.com The reaction is often driven to completion by distilling off the low-boiling alcohol by-product (methanol) or methyl acetate. chemicalbook.com

Coupling MethodAcid/Ester ComponentAlcohol ComponentReagents/CatalystProductReference(s)
TransesterificationMethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate4-(diethylamino)but-2-ynyl acetateSodium methoxideOxybutynin google.comgpatindia.com
TransesterificationMethyl phenylcyclohexylglycolate4-diethylamino-2-butynyl acetateSodium methoxideOxybutynin chemicalbook.com
Esterification(S)-Cyclohexylmandelic acid4-(diethylamino)but-2-yn-1-olIsobutylchloroformate, N-methylpiperidine(S)-Oxybutynin acs.org
EsterificationPropargyl-2-cyclohexyl-2-hydroxy-2-phenyl acetateDiethylamineParaformaldehydeOxybutynin newdrugapprovals.orggoogle.com

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound is a critical area of study, as the therapeutic effects of oxybutynin are mainly attributed to the (S)-enantiomer. preprints.orgpreprints.orgresearchgate.net The primary challenge lies in the efficient production of the optically active (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPGA) intermediate. preprints.orgpreprints.orgresearchgate.net

Resolution Processes for Chiral Intermediates (e.g., CHPGA)

A prevalent method for obtaining enantiomerically pure CHPGA is through the resolution of a racemic mixture. newdrugapprovals.org This process typically involves the formation of diastereomeric salts using a chiral resolving agent. One documented method utilizes (L)-tyrosine methyl ester to resolve racemic CHPGA. preprints.orgnewdrugapprovals.org The diastereomeric salts, (S)-CHPGA-(L)-TME and (R)-CHPGA-(L)-TME, exhibit different solubilities, allowing for their separation by crystallization. newdrugapprovals.org This classical resolution technique has been successfully applied to produce (S)-CHPGA. preprints.org Another approach involves the enzymatic resolution of racemic cyanohydrins, which are precursors to CHPGA. preprints.org

A patented process describes the resolution of racemic CHPGA by forming a diastereomeric salt with (L)- or (D)-tyrosine methyl ester (TME). newdrugapprovals.org The process involves dissolving the racemic CHPGA with the chosen TME isomer in a solvent mixture like acetonitrile (B52724)/water and allowing the desired diastereomeric salt to crystallize. newdrugapprovals.org For instance, using (L)-TME allows for the isolation of the (S)-CHPGA-(L)-TME salt. newdrugapprovals.org

Asymmetric Synthetic Approaches to this compound

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. Several asymmetric strategies have been developed for the synthesis of (S)-CHPGA, a key precursor to this compound. newdrugapprovals.org

One notable method is the catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone. preprints.orgresearchgate.net This reaction, catalyzed by a chiral gadolinium complex, produces a cyanohydrin intermediate with high enantiomeric excess. preprints.orgresearchgate.net Subsequent chemical transformations, including reduction, desilylation, and oxidation, convert the cyanohydrin into (S)-CHPGA. preprints.org This method has been reported to yield (S)-CHPGA with an enantiomeric excess greater than 99.5%. preprints.org

Another approach involves an asymmetric aldol (B89426) reaction . mdpi.comresearchgate.net For instance, the reaction between cyclohexanone and ethyl 2-oxo-2-phenylacetate can be catalyzed by L-proline to yield an aldol product with good diastereoselectivity and enantioselectivity. mdpi.com However, the conversion of this product to pure (S)-CHPGA can be complex. mdpi.com A different aldol-based strategy utilizes a chiral auxiliary derived from (S)-mandelic acid to achieve self-replication of stereochemistry, leading to the desired (S)-CHPGA in high diastereomeric and enantiomeric purity. researchgate.netresearchgate.net

The Sharpless asymmetric dihydroxylation of α-cyclohexylstyrene has also been employed as a key step in an asymmetric synthesis of (S)-oxybutynin. researchgate.net This method introduces the chiral diol functionality, which is then further elaborated to form the target molecule.

Furthermore, asymmetric synthesis of CHPGA enantiomers has been achieved through the Grignard addition of cyclohexylmagnesium halide to a chiral ester of glyoxylic acid. newdrugapprovals.org The use of chiral auxiliaries, such as those derived from N-para-tolylsulfonamidoindanol, has shown to provide good yields in this type of reaction. mdpi.com

Derivatization and Salt Formation for Research Purposes

For research applications, the derivatization of this compound and its intermediates, as well as the formation of various salts, are common practices. These modifications can aid in purification, characterization, and handling of the compounds.

The most common salt form of oxybutynin is the hydrochloride salt, and methods for converting the enantiomers of oxybutynin to their corresponding hydrochloride salts have been developed. newdrugapprovals.org The hydrochloride salt is often preferred due to its crystallinity and stability. researchgate.net

The synthesis of this compound itself involves the formation of an ester linkage between (S)-CHPGA and 4-diethylamino-2-butynol. newdrugapprovals.org This esterification can be achieved through the activation of the carboxylic acid group of CHPGA. One method involves the formation of a mixed anhydride of CHPGA, which then reacts with the alcohol to form the ester. newdrugapprovals.org This demonstrates a key derivatization of the chiral acid intermediate.

Furthermore, for analytical purposes, such as determining enantiomeric excess by NMR, chiral derivatizing agents can be used. Although not explicitly detailed for this compound in the provided context, this is a general strategy in chiral chemistry.

Mechanistic Pharmacology of Esoxybutynin

Muscarinic Receptor Subtype Interaction Profiles of Esoxybutynin

Antagonistic Activity at M1, M2, and M3 Muscarinic Receptors

Oxybutynin (B1027), as a competitive antagonist of acetylcholine (B1216132), interacts with muscarinic acetylcholine receptors M1, M2, and M3. targetmol.com While the antimuscarinic activity of racemic oxybutynin is well-established, the activity of the individual enantiomers differs. ncats.io The (R)-enantiomer is primarily responsible for the antimuscarinic effects, whereas this compound ((S)-enantiomer) exhibits significantly less anticholinergic activity. ncats.ionih.gov

Racemic oxybutynin acts as a competitive antagonist at M1, M2, and M3 muscarinic receptor subtypes. targetmol.comchemicalbook.com This antagonism blocks the effects of acetylcholine, a neurotransmitter that stimulates muscle contractions. droracle.ai

Differential Binding Affinity and Selectivity across Receptor Subtypes

Studies have shown that oxybutynin has a higher affinity for M1 and M3 receptor subtypes compared to other muscarinic subtypes. nih.gov Specifically, it demonstrates a notable selectivity for M3 receptors over M2 receptors. nih.gov Research on human muscarinic receptor subtypes has revealed that oxybutynin has a higher affinity for the M3 subtype than the M2 subtype. nih.gov This selectivity is significant as M3 receptors are the primary subtype involved in bladder contraction. mdpi.com

Receptor SubtypeBinding Affinity of Racemic Oxybutynin
M1High nih.gov
M2Lower than M1 and M3 nih.gov
M3High nih.gov

Implications of M3 Receptor Blockade in Detrusor Muscle

The detrusor muscle, the smooth muscle found in the wall of the bladder, is rich in M3 muscarinic receptors. mdpi.com Abnormal contractions of this muscle lead to the symptoms of overactive bladder. mdpi.com By blocking these M3 receptors, oxybutynin inhibits the action of acetylcholine, leading to the relaxation of the detrusor muscle. mdpi.comdroracle.ainih.gov This relaxation increases the bladder's capacity and reduces the frequency and urgency of urination. nih.govmedcentral.com The blockade of M3 receptors on the detrusor muscle is the primary mechanism by which oxybutynin exerts its therapeutic effects in treating overactive bladder. mdpi.com

Cellular and Molecular Mechanisms of Action Beyond Muscarinic Antagonism

Local Anesthetic Properties of this compound

Oxybutynin also possesses local anesthetic properties. mdpi.comdroracle.ainih.gov This action is thought to be mediated through the blockade of sodium channels, which in turn inhibits nerve conduction. patsnap.com This local anesthetic effect may contribute to the relief of discomfort associated with bladder hyperactivity. patsnap.com One study noted that a 0.02% solution of oxybutynin had an anesthetic effect on the rabbit cornea that was approximately twice as effective as lidocaine. chemicalbook.com

Modulation of Afferent Pathways in Bladder Function

Recent research indicates that the therapeutic effects of oxybutynin, the racemic mixture containing this compound, may extend beyond its well-established anticholinergic actions on the detrusor muscle. nih.govnih.gov Studies suggest that oxybutynin can modulate the afferent nerve pathways originating from the bladder, which are responsible for transmitting sensory information, such as bladder fullness, to the central nervous system. nih.govjocmr.org

Systemic administration of oxybutynin in rats has been shown to decrease the activity of pelvic nerve afferents. nih.gov This effect was observed in both C fibers and Aδ fibers, which are types of sensory nerve fibers. nih.gov Specifically, a statistically significant decrease in afferent activity was noted for C fibers at 90 and 120 minutes after drug administration. nih.gov This reduction in afferent nerve firing was not merely a consequence of increased bladder compliance, suggesting a more direct or indirect influence on the sensory nerves themselves. nih.gov

Further evidence for the modulation of afferent pathways comes from studies on c-Fos expression in the spinal cord. c-Fos is a protein often used as a marker for neuronal activation. Long-term administration of low-dose oxybutynin in rats resulted in a significant decrease in the number of c-Fos-positive neurons in the spinal cord induced by bladder filling. nih.gov This finding suggests that at clinically relevant concentrations, oxybutynin can inhibit the afferent input from the bladder during the storage phase without significantly affecting the contractility of the detrusor muscle during voiding. nih.gov This modulation of sensory pathways may contribute to the drug's efficacy in treating symptoms of overactive bladder. nih.govdrugbank.com

Stereospecificity in Receptor Binding and Functional Responses

Oxybutynin is a chiral molecule and is administered as a racemic mixture of its (R)- and (S)-enantiomers. wikipedia.orgmdpi.com this compound is the (S)-enantiomer. mdpi.comnih.gov The pharmacological actions of these enantiomers, particularly their anticholinergic effects, exhibit significant stereospecificity. wikipedia.orgnih.gov

Comparative Analysis of (S)- and (R)-Enantiomer Pharmacological Activity

The anticholinergic activity of oxybutynin resides predominantly in the (R)-enantiomer. wikipedia.orgnih.gov In vitro studies have demonstrated that (R)-oxybutynin is significantly more potent as a muscarinic receptor antagonist than the (S)-enantiomer (this compound). nih.gov In fact, this compound is considered to be essentially devoid of anticholinergic activity at clinically relevant doses. wikipedia.orgebi.ac.ukbionity.com

In contrast, other pharmacological actions of oxybutynin, such as calcium channel antagonism and local anesthetic effects, are not stereospecific. wikipedia.orgbionity.comnewdrugapprovals.org This suggests that both enantiomers may contribute to these particular effects.

The table below summarizes the comparative pharmacological activities of the enantiomers.

Pharmacological Effect(R)-Oxybutynin(S)-Oxybutynin (this compound)
Anticholinergic Activity PotentEssentially inactive wikipedia.orgebi.ac.ukbionity.com
Calcium Antagonism ActiveActive
Local Anesthetic Effect ActiveActive

Role of Enantiomers in Overall Anticholinergic Activity

The profound difference in the anticholinergic potency between the two enantiomers means that the anticholinergic effects of racemic oxybutynin are almost entirely attributable to the (R)-enantiomer. wikipedia.orgnih.gov Studies comparing the racemate with the individual enantiomers have confirmed that the antimuscarinic effects of (R)-oxybutynin are comparable to or greater than those of the racemic mixture, while (S)-oxybutynin shows very weak activity. nih.gov

The isomeric ratio of antimuscarinic effects ((S)-Oxybutynin/(R)-Oxybutynin) has been shown to range from 12 to 88 across different muscarinic receptor subtypes (M1, M2, and M3). nih.gov This highlights the significant stereoselectivity of the interaction with these receptors. Both (R)-oxybutynin and the racemate have shown a slight selectivity for M1 and M3 receptors over M2 receptors. nih.gov

This stereospecificity is also evident in in-vivo functional responses. The effect on volume-induced urinary bladder contractions, mydriasis (pupil dilation), and salivary secretion are all significantly more potent with the (R)-enantiomer compared to the (S)-enantiomer. nih.gov

Pharmacokinetic and Biotransformation Research of Esoxybutynin

Absorption Dynamics and Bioavailability Research

The absorption and bioavailability of esoxybutynin are intrinsically linked to the characteristics of its racemic form, oxybutynin (B1027), which has been studied more extensively.

Following oral administration in immediate-release tablet and syrup forms, oxybutynin is absorbed rapidly from the gastrointestinal tract, with peak plasma concentrations (Cmax) typically reached within one hour. fda.govnih.govfda.gov Despite this rapid absorption, the absolute bioavailability of orally administered oxybutynin is low, estimated to be around 6% (with a reported range of 1.6% to 10.9%). fda.govnih.govfda.gov This low systemic availability is attributed to extensive first-pass metabolism in both the gut wall and the liver. fda.govmdpi.comdrugbank.com

Research has noted a wide interindividual variation in pharmacokinetic parameters following the oral administration of oxybutynin. fda.govfda.gov The rate and extent of absorption and metabolism appear to be similar whether the compound is administered under fed or fasted conditions. fda.gov However, one study suggested that when an oxybutynin solution is co-administered with food, there is a slight delay in absorption and a 25% increase in bioavailability. fda.govfda.gov

Different administration routes have been developed to alter the pharmacokinetic profile of oxybutynin, primarily to bypass the extensive first-pass metabolism seen with oral dosage forms.

Oral Formulations:

Immediate-Release (IR): Characterized by rapid absorption and a short plasma half-life of approximately 2 to 3 hours. nih.govfda.gov

Extended-Release (ER): This formulation is designed to release the drug over a 24-hour period using an osmotic pressure system. nih.gov Plasma concentrations rise more gradually, for 4 to 6 hours, and are then maintained at a steady level, which minimizes the fluctuations between peak and trough concentrations seen with the immediate-release form. fda.gov The relative bioavailability of the R- and S-enantiomers from the extended-release tablets is significantly higher than that of conventional formulations. drugs.com

Transdermal Systems:

Transdermal Patch: This system delivers the drug continuously over a period of three to four days. nih.gov By avoiding first-pass metabolism in the liver and gut, transdermal administration leads to different metabolite profiles compared to oral routes. mdpi.com Steady-state concentrations are typically achieved during the application of the second patch. nih.gov

The table below summarizes key pharmacokinetic parameters for different formulations of oxybutynin based on research findings.

FormulationTime to Peak Plasma Concentration (Tmax)Bioavailability (Oral)Plasma Half-lifeNotes
Oral Immediate-Release ~1 hour nih.govfda.gov~6% nih.govfda.gov~2-3 hours nih.govfda.govSubject to extensive first-pass metabolism. mdpi.com
Oral Extended-Release 4-6 hours (to rise) fda.govIncreased relative to IR drugs.com~13 hours mdpi.comProvides steadier plasma concentrations over 24 hours. fda.gov
Transdermal Patch Steady state achieved with 2nd patch nih.govN/AN/AAvoids first-pass metabolism. mdpi.com

Systemic Absorption Characteristics

Distribution Profile in Biological Systems

The distribution of oxybutynin throughout the body has been characterized in several research studies.

Following systemic absorption, oxybutynin is widely distributed in body tissues. fda.govfda.gov Intravenous administration studies with 5 mg of oxybutynin chloride have determined the volume of distribution to be 193 L, indicating extensive distribution into tissues outside of the vascular compartment. nih.govfda.govfda.gov

Both the (R) and (S) enantiomers of oxybutynin are highly bound to plasma proteins, with a binding rate greater than 99%. fda.govfda.gov The primary binding protein identified is alpha-1 acid glycoprotein. fda.govfda.gov The major active metabolite, N-desethyloxybutynin, is also highly protein-bound at over 97%. fda.govfda.gov

The ability of oxybutynin to cross the blood-brain barrier (BBB) has been a subject of significant research. Oxybutynin is a small, lipophilic, tertiary amine, which are physicochemical properties that facilitate passage across the BBB. einj.orgkoreamed.org

Studies using in vitro models, such as Madin-Darby canine kidney (MDCK) cell monolayers transfected with the human MDR1 gene, have investigated the role of efflux transporters. nih.gov These studies found that oxybutynin is not a substrate for P-glycoprotein (P-gp), a key efflux transporter that pumps many substances out of the brain. koreamed.orgnih.govnih.gov This lack of P-gp-mediated efflux contributes to its ability to penetrate the central nervous system (CNS). koreamed.orgnih.gov

In vivo research in rats demonstrated extensive CNS penetration, with brain-to-plasma ratios greater than one. nih.govnih.gov One study reported a high cerebrospinal fluid (CSF) to free plasma concentration ratio of 1.66 for oxybutynin, further confirming its significant entry into the CNS. einj.org

Tissue Distribution Studies

Metabolic Pathways and Metabolite Characterization

Oxybutynin undergoes extensive metabolism, which is a critical determinant of its pharmacokinetic profile and the plasma concentrations of its various byproducts. nih.govfda.govmdpi.com

The primary site of metabolism is the liver, though metabolism also occurs in the gut wall. fda.govfda.govmdpi.com The main enzyme system responsible for its biotransformation is the cytochrome P450 system, particularly the CYP3A4 isoenzyme. nih.govfda.govmdpi.comdrugbank.com

Research has identified several metabolites of oxybutynin:

N-desethyloxybutynin: This is the primary active metabolite of oxybutynin. nih.govwikipedia.org Following oral administration, it is formed rapidly and circulates in the plasma at concentrations that can be four to ten times higher than the parent drug. mdpi.comwikipedia.org This metabolite is also pharmacologically active. nih.govfda.gov

Phenylcyclohexylglycolic acid: This is considered a major but pharmacologically inactive metabolite. nih.govnih.govinvivochem.cn

Other Metabolites: More recent research has delineated a more complex metabolic scheme, identifying three distinct oxidative pathways:

N-deethylation: The pathway that produces N-desethyloxybutynin. nih.gov

N-oxidation: This pathway leads to the formation of an N-oxide, which then rearranges to an enaminoketone (Oxy-EK). This metabolite was found to lack antimuscarinic activity. nih.gov

Hydroxylation: This involves the addition of a hydroxyl group to the cyclohexyl ring of the molecule. nih.gov

Less than 0.1% of an administered dose of oxybutynin is excreted unchanged in the urine, with a similarly negligible amount excreted as the N-desethyloxybutynin metabolite, underscoring the extensiveness of its hepatic metabolism. nih.govfda.gov

The table below details the major metabolites of oxybutynin.

MetaboliteMetabolic PathwayPharmacological Activity
N-desethyloxybutynin N-deethylation via CYP3A4 mdpi.comnih.govActive nih.govfda.gov
Phenylcyclohexylglycolic acid Hepatic Biotransformation nih.govnih.govInactive nih.govnih.gov
Oxybutynin N-oxide (Oxy-NO) N-oxidation nih.govPrecursor to Oxy-EK nih.gov
Enaminoketone (Oxy-EK) Rearrangement of Oxy-NO nih.govInactive nih.gov
Hydroxylated Oxybutynin Hydroxylation of cyclohexyl ring nih.govNot specified

N-Deethylation Pathway to N-Desethyloxybutynin (Oxy-DE)

The primary metabolic pathway for oxybutynin is N-deethylation, which leads to the formation of N-desethyloxybutynin (DEO). researchgate.netnih.gov This process is primarily catalyzed by the cytochrome P450 enzyme system, specifically the CYP3A4 and CYP3A5 isoforms found in the liver and gut wall. mdpi.comhres.cafda.govdrugsporphyria.netnih.govnih.gov Studies using human liver microsomes have confirmed the predominant role of the CYP3A subfamily in this metabolic conversion. nih.govnih.gov

Oral administration of oxybutynin results in extensive first-pass metabolism, where a significant portion of the drug is metabolized in the gut wall and liver before it reaches systemic circulation. mdpi.comfda.govnih.govgeneesmiddeleninformatiebank.nl This leads to a low bioavailability of the parent drug, estimated to be around 6%, and substantially higher plasma concentrations of the N-desethyloxybutynin metabolite compared to oxybutynin itself. fda.govresearchgate.netmedcentral.com The ratio of N-desethyloxybutynin to oxybutynin in plasma can be as high as 4 to 10 times that of the parent compound after oral administration. mdpi.comresearchgate.net

Delivery SystemDEO:OXY RatioFirst-Pass Metabolism
Oxybutynin IR (Immediate Release)5.5:1Bowel/liver
Oxybutynin ER (Extended Release)4.3:1Bowel/liver
Oxybutynin TDS (Transdermal Patch)1.3:1None
Oxybutynin OTG (Transdermal Gel)0.8:1None

Data sourced from a comparative review of oxybutynin formulations. researchgate.net

N-desethyloxybutynin is not an inactive byproduct; it is a pharmacologically active metabolite. hres.cafda.govontosight.ai Research has shown that N-desethyloxybutynin possesses antimuscarinic activity that is comparable to the parent compound, oxybutynin, on the human detrusor muscle in vitro. hres.cafda.govauajournals.org It competitively antagonizes muscarinic receptors, which is the therapeutic mechanism of action for treating overactive bladder. auajournals.orgnih.gov Both oxybutynin and N-desethyloxybutynin exhibit similar binding characteristics in the human detrusor and parotid gland. auajournals.org This significant pharmacological activity means that N-desethyloxybutynin likely contributes to both the therapeutic effects and the side effects observed with oxybutynin treatment. mdpi.comresearchgate.netauajournals.org

Contribution of First-Pass Metabolism

N-Oxidation Pathway and Novel Metabolites (e.g., Enaminoketone)

More recent research has shed light on other metabolic pathways for oxybutynin beyond N-deethylation. One such pathway is N-oxidation. researchgate.netnih.gov This involves the oxidation of the tertiary propargylamine (B41283) N-oxide moiety. researchgate.netnih.gov

Investigations using liquid chromatography-tandem mass spectrometry have identified novel metabolites resulting from the N-oxidation pathway. researchgate.netnih.gov A key metabolite formed through this route is an enaminoketone (Oxy-EK), which results from the rearrangement of the unstable tertiary propargylamine N-oxide. researchgate.netnih.gov The formation of this enaminoketone has been verified from synthetic oxybutynin N-oxide. researchgate.net Another identified metabolite is hydroxylamine (B1172632) (Oxy-HA), which is formed by the oxidation of the secondary amine function following the initial N-deethylation. researchgate.netnih.gov

The functional activity of the enaminoketone metabolite (Oxy-EK) has been assessed on muscarinic receptors (M1-3). researchgate.netnih.gov These studies have demonstrated that, unlike N-desethyloxybutynin, the enaminoketone metabolite lacks antimuscarinic activity. researchgate.netnih.gov Furthermore, despite having a chemical structure that could potentially react with glutathione, the enaminoketone metabolite does not, suggesting it is not a reactive and potentially toxic metabolite. researchgate.netnih.gov

Characterization of Oxidative Metabolites

Enantiomeric Differences in Metabolic Rates and Metabolite Formation

Oxybutynin is a racemic mixture composed of (R)-oxybutynin and (S)-oxybutynin, also known as this compound. nih.govmedcentral.com While some research has indicated few significant differences in the pharmacokinetic parameters of the enantiomers when the racemic mixture is administered orally, specific data reveals stereoselectivity in their plasma concentrations and metabolite formation. mdpi.comresearchgate.net The metabolism of enantiomers can be influenced by different enzyme systems, potentially leading to variations in the rate of metabolic clearance. nih.gov

The primary active metabolite of oxybutynin is N-desethyloxybutynin. nih.govmedcentral.com This metabolite is also chiral, existing as (R)- and (S)-N-desethyloxybutynin. Studies on the steady-state plasma concentrations after oral administration of oxybutynin show clear differences between the enantiomers of both the parent drug and its primary metabolite.

Data from steady-state analysis indicates that the maximum plasma concentration (Cmax) and the area under the curve (AUC), which represents total drug exposure, are different for the R and S enantiomers. fda.gov For the parent drug, S-oxybutynin (this compound) shows a slightly higher Cmax and AUC compared to R-oxybutynin. fda.gov However, a more substantial difference is observed in the metabolites, where the Cmax and AUC of R-desethyloxybutynin are considerably higher than those of S-desethyloxybutynin. fda.gov This suggests a difference in the rate of formation or clearance of the enantiomeric metabolites. nih.gov

Table 1: Steady-State Pharmacokinetic Parameters of Oxybutynin Enantiomers and their Metabolites

CompoundCmax (ng/mL)AUC (ng·hr/mL)
R-Oxybutynin5.7 ± 6.216.3 ± 17.1
S-Oxybutynin (this compound)7.3 ± 7.320.2 ± 20.8
R-Desethyloxybutynin54.2 ± 34.0209.1 ± 174.2
S-Desethyloxybutynin27.8 ± 20.799.1 ± 87.5

Data sourced from FDA documentation for DITROPAN®. fda.gov The table presents mean steady-state pharmacokinetic parameters (±SD) for the enantiomers of oxybutynin and its desethyl metabolite.

Elimination and Excretion Mechanisms

The elimination of this compound, as part of the racemic oxybutynin mixture, is predominantly achieved through extensive metabolism. fda.gov The body relies heavily on biotransformation to convert the compound into more water-soluble forms that can be more readily excreted. merckmanuals.com

Renal and Hepatic Clearance Pathways

Hepatic Clearance: The liver is the principal organ responsible for the clearance of oxybutynin. wikipedia.orgnih.govdrugbank.com The compound undergoes extensive first-pass metabolism in both the liver and the gut wall. nih.govfda.gov This metabolic process is primarily carried out by the cytochrome P450 enzyme system, with CYP3A4 being the main isoenzyme involved. fda.govnih.gov The high rate of hepatic metabolism results in a low bioavailability of the parent drug after oral administration. nih.govdrugbank.com The extensive hepatic clearance transforms oxybutynin into its metabolites, including phenylcyclohexylglycolic acid (inactive) and N-desethyloxybutynin (active). medcentral.comfda.gov Given the liver's central role in its metabolism, caution is advised for patients with hepatic impairment. medsafe.govt.nzmedscape.comnih.gov

Renal Clearance: The role of the kidneys in clearing the unchanged parent compound is minimal. merckmanuals.com Renal excretion accounts for a very small fraction of the elimination of oxybutynin. fda.gov This pathway is not significant for the parent drug or its primary active metabolite, desethyloxybutynin. medcentral.com

Excretion of Unchanged Compound and Metabolites

The excretion of unchanged oxybutynin in the urine is negligible. fda.gov Research indicates that less than 0.1% of an administered dose is excreted as the unchanged drug in the urine. medcentral.comfda.govnih.gov Similarly, the excretion of the active metabolite, desethyloxybutynin, is also very low, with less than 0.1% of the dose being excreted in this form. medcentral.comfda.govnih.govfda.gov The vast majority of the drug is eliminated as other metabolites following extensive hepatic biotransformation. chemicalbook.com

Pharmacodynamic Investigations of Esoxybutynin

Receptor Occupancy Studies and In Vivo Pharmacological Effects

Receptor occupancy studies are crucial for understanding the direct interaction of a drug with its target receptors. fiveable.me In the case of esoxybutynin and its racemate, oxybutynin (B1027), these studies have focused on muscarinic acetylcholine (B1216132) receptors (mAChRs), which are key mediators of bladder muscle contraction. droracle.aidroracle.ai

In vivo studies using techniques like positron emission tomography (PET) with specific radioligands have been employed to determine the extent of mAChR occupancy in various tissues, including the brain. nih.govnih.gov Research in conscious monkeys demonstrated that oral administration of oxybutynin resulted in a dose-dependent occupancy of muscarinic receptors in the brain, which correlated with cognitive impairment. nih.gov Specifically, significant correlations were found between mAChR occupancy in the cortices, thalamus, brainstem, and striatum and the observed cognitive effects. nih.gov The potency of muscarinic receptor occupancy in the rat brain was found to be highest for oxybutynin, followed by other antimuscarinic agents like tolterodine (B1663597) and solifenacin (B1663824). nih.gov These findings highlight the central nervous system effects related to muscarinic receptor blockade.

The in vivo pharmacological effects of oxybutynin, and by extension its enantiomers, are primarily attributed to its antimuscarinic action on the detrusor muscle of the bladder. droracle.aidrugs.com This leads to muscle relaxation and an increase in bladder capacity. droracle.aidrugs.com Beyond its effects on the bladder, oxybutynin also has known antimuscarinic effects on other systems, such as salivary glands, which can be investigated in vivo. newdrugapprovals.org

Study TypeAnimal ModelKey FindingsReference
PET ScanConscious MonkeysDose-dependent occupancy of central mAChRs by oxybutynin, correlating with cognitive impairment. nih.gov
AutoradiographyRatsOxybutynin showed the highest potency for brain muscarinic receptor occupancy compared to tolterodine and solifenacin. nih.gov
In Vivo PharmacologyGuinea PigsCharacterization of in vivo effects on urinary bladder contraction, mydriasis, and salivary secretion. newdrugapprovals.org

Functional Urodynamic Studies in Animal Models and Clinical Cohorts

Functional urodynamic studies are essential for evaluating the physiological effects of drugs on the lower urinary tract. ics.org These studies have been conducted in both animal models and human patients to assess the impact of this compound and its racemate on bladder function. nih.govnih.gov

Animal models, including rats and guinea pigs, are frequently used to investigate the urodynamic effects of potential treatments for bladder dysfunction. nih.govmdpi.commdpi.com These models allow for controlled experiments to measure parameters like bladder capacity, detrusor pressure, and voiding frequency. nih.gov

In clinical cohorts, urodynamic studies are used to objectively measure changes in bladder function in patients with conditions like neurogenic bladder or overactive bladder. nih.govjogcr.com These studies provide crucial data on how a drug affects bladder storage and emptying phases in a clinical setting. ics.org

A primary effect of oxybutynin is its ability to increase bladder capacity and reduce uninhibited contractions of the detrusor muscle. hres.cafda.govdrugs.com This is achieved through its antispasmodic and anticholinergic actions, which relax the smooth muscle of the bladder. droracle.aidroracle.ai

In patients with involuntary bladder contractions, cystometric studies have consistently demonstrated that oxybutynin increases the volume of urine the bladder can hold before the initial desire to void is felt. hres.cafda.govdrugs.com It also diminishes the frequency of these involuntary detrusor contractions. hres.cafda.govdrugs.com Animal studies in rats have corroborated these findings, showing that oxybutynin increases bladder capacity. nih.gov In a study on guinea pigs with partial bladder obstruction, oxybutynin treatment helped maintain normal intravesical pressure and compliance, preventing the hypertrophic changes seen in untreated obstructed animals. nih.gov

Clinical studies in patients with neurogenic bladder have also shown improvements in bladder compliance and a reduction in detrusor overactivity with long-term intravesical oxybutynin therapy. nih.gov

By increasing bladder capacity and reducing detrusor overactivity, oxybutynin effectively decreases the symptoms of urinary urgency and frequency. www.nhs.uknih.govhealthify.nz This leads to fewer incontinent episodes and a reduction in the number of voluntary urinations. hres.cafda.govdrugs.com

Clinical trials have shown that oxybutynin significantly reduces the number of urgency and nocturia episodes compared to placebo. researchgate.net Continual administration of oxybutynin in patients with neurogenic bladder has been shown to improve symptoms associated with voiding, including a reduction in urinary frequency, urgency, and incontinence. nih.gov These clinical benefits are a direct consequence of the drug's pharmacodynamic effects on the bladder muscle. drugs.comwww.nhs.uk

ParameterEffect of OxybutyninSupporting Evidence
Bladder CapacityIncreased nih.govhres.cafda.govdrugs.com
Detrusor Muscle ActivityDiminished uninhibited contractions hres.cafda.govdrugs.comnih.gov
Urinary UrgencyDecreased nih.govwww.nhs.uknih.govresearchgate.net
Urinary FrequencyDecreased nih.govwww.nhs.uknih.govhealthify.nz

Impact on Bladder Capacity and Detrusor Muscle Activity

Comparative Pharmacodynamics of this compound and its Racemic Mixture

Oxybutynin is a racemic mixture, meaning it is composed of equal parts of the (S)-enantiomer (this compound) and the (R)-enantiomer. mdpi.comnih.gov Research has shown that the two enantiomers can have different pharmacodynamic properties. researchgate.netregione.emilia-romagna.it

The antimuscarinic activity of oxybutynin, which is responsible for its therapeutic effects on the bladder, resides predominantly in the (R)-isomer. fda.govdrugs.comnih.gov However, studies have also investigated the pharmacological effects of the (S)-enantiomer, this compound. In vitro pharmacological characterization has been performed on both enantiomers at M1, M2, and M3 muscarinic receptors. newdrugapprovals.org

Conflicting reports exist regarding the spasmolytic effects of the enantiomers. Some studies suggest that this compound ((S)-enantiomer) exhibits higher spasmolytic action compared to the (R)-enantiomer, while others have found their spasmolytic effects to be similar. mdpi.com The (S)-enantiomer has been shown to have therapeutic potential in treating urinary incontinence. newdrugapprovals.org

Long-Term Pharmacodynamic Adaptations and Efficacy Maintenance Research

The long-term efficacy of oxybutynin in managing conditions like overactive bladder and neurogenic bladder is a key area of research. nih.gov Studies have investigated whether the initial pharmacodynamic effects are maintained over extended periods of treatment.

Long-term studies have shown that oxybutynin can have a protective effect on bladder function and structure. nih.gov In a 10-week study on guinea pigs with bladder obstruction, oxybutynin prevented hypertrophic and ischemic bladder changes. nih.gov

In pediatric patients with neurogenic bladder, long-term modified intravesical oxybutynin therapy has been shown to be an effective and relatively safe option. nih.gov After 3 years of treatment, detrusor overactivity was undetectable in all patients in one study, and bladder compliance was maintained for up to 10 years in most patients. nih.gov The development of alternative delivery systems, such as extended-release formulations and transdermal patches, has aimed to improve tolerability and maintain steady-state concentrations, which can contribute to long-term efficacy. nih.gov

Structure Activity Relationship Sar Studies of Esoxybutynin and Analogs

Stereochemical Influences on Pharmacological Activity and Selectivity

Oxybutynin (B1027) is administered as a racemate, a 50:50 mixture of its (R)- and (S)-enantiomers. nih.govhres.ca However, the pharmacological effects, particularly the antimuscarinic activity, are not distributed equally between the two isomers. Research has consistently shown that the antimuscarinic properties reside predominantly in the (R)-enantiomer. hres.cawikipedia.orgfda.govfda.gov In contrast, Esoxybutynin ((S)-oxybutynin) is essentially devoid of anticholinergic activity at clinically relevant doses. wikipedia.orgebi.ac.uk

The (R)-isomer not only possesses greater potency but also exhibits selectivity for M1 and M3 muscarinic receptor subtypes over the M2 subtype. hres.ca This is significant because M1 and M3 receptors are predominant in the salivary glands and bladder detrusor muscle, respectively, while M2 receptors are more common in cardiac tissue. hres.ca The higher affinity of (R)-oxybutynin for M1 and M3 receptors is central to its therapeutic effect of relaxing the bladder smooth muscle. hres.cancats.io

Despite the potent anticholinergic activity of the (R)-enantiomer, studies have suggested that administering it alone offers little to no clinical advantage over the racemic mixture. wikipedia.org The other pharmacological actions of oxybutynin, such as calcium channel blockade and local anesthetic effects, are not stereospecific. nih.govwikipedia.org

Table 1: Stereochemical Influence on Antimuscarinic Activity

Enantiomer Common Name Anticholinergic Activity Receptor Selectivity
(S)-Oxybutynin This compound Essentially inactive. wikipedia.orgebi.ac.uk Not applicable due to low activity.
(R)-Oxybutynin (R)-Oxybutynin Potent; primary contributor to the racemate's activity. hres.cawikipedia.orgfda.gov Greater selectivity for M1 and M3 subtypes over M2. hres.ca
Racemic Oxybutynin Oxybutynin Active due to the presence of the (R)-enantiomer. nih.govhres.ca Mixed; reflects the properties of the (R)-enantiomer.

Identification of Pharmacophoric Elements Critical for Antimuscarinic Action

The antimuscarinic action of oxybutynin is attributed to specific structural features that allow it to competitively antagonize acetylcholine (B1216132) at postganglionic muscarinic receptors. hres.canih.gov The core structure consists of a central ester moiety linked to a cyclohexyl group, a phenyl group, and a diethylamino butynyl chain.

Analysis of the oxybutynin molecule and related anticholinergic agents reveals several critical pharmacophoric elements:

Ester Group: The ester linkage is a crucial feature for many potent antimuscarinic agents. gpatindia.com

Hydroxyl (OH) Group: The presence of a hydroxyl group on the carbon alpha to the carbonyl is important for activity. gpatindia.com

Cyclic Moieties (Phenyl and Cyclohexyl): At least one carbocyclic or heterocyclic ring system is necessary. gpatindia.com In oxybutynin, the presence of both a phenyl and a cyclohexyl ring attached to the same carbon contributes to the binding affinity.

Tertiary Amine: The diethylamino group is a key basic site. At physiological pH, this tertiary amine is protonated, and the resulting cationic head interacts with a complementary anionic site on the muscarinic receptor. gpatindia.com

Spacer Chain: The distance between the ester/ring portion of the molecule and the tertiary amine is critical for proper receptor binding. In oxybutynin, this spacer is a 4-aminobut-2-yne chain. A separation of two carbon units between the ring-substituted carbon and the nitrogen atom is often associated with maximum potency in this class of compounds. gpatindia.com

Table 2: Key Pharmacophoric Features of Oxybutynin for Antimuscarinic Action

Pharmacophoric Element Structural Feature Importance for Activity
Hydrophobic Rings Phenyl and Cyclohexyl groups Essential for receptor binding and affinity. gpatindia.com
Hydrogen Bond Acceptor Ester carbonyl (C=O) Key interaction point with the receptor. gpatindia.com
Hydrogen Bond Donor Hydroxyl (-OH) group Contributes to binding potency. gpatindia.com
Cationic Center Protonated Tertiary Amine Forms an ionic bond with an anionic site on the receptor. gpatindia.com
Spacer Butynyl chain Provides optimal distance between the rings and the amine for receptor fit. gpatindia.com

Rational Design of this compound Analogs for Improved Therapeutic Profiles

The primary goals in designing analogs of oxybutynin have been to enhance efficacy, improve tolerability by reducing side effects, and increase the duration of action. A significant strategy has focused on creating compounds with greater metabolic stability. nih.gov Since the ester group in oxybutynin is a potential site for metabolic hydrolysis, researchers have synthesized keto analogues that are more resistant to metabolism. nih.gov

One such study led to the development of substituted 7-amino-1-hydroxy-5-heptyn-2-ones. These compounds replace the metabolically labile ester linkage of oxybutynin with a more stable ketone group. nih.gov Several of these keto analogues demonstrated potent antimuscarinic activity in vitro and, crucially, a longer duration of action than oxybutynin in in vivo models. nih.gov For instance, 1-cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenyl-5-heptyn-2-one was identified as a promising candidate with a five-fold greater duration of action than the parent compound, leading to its selection for further clinical evaluation. nih.gov This approach exemplifies rational design, where a specific structural liability (the ester) is modified to achieve an improved therapeutic profile (longer activity).

The principles of rational drug design also involve modulating physicochemical properties to influence absorption, distribution, metabolism, and excretion (ADME). innovareacademics.innih.gov For instance, strategies like fluorination or the incorporation of sp² nitrogen atoms into aromatic rings have been used in other drug discovery programs to increase metabolic stability by altering electronic properties or promoting specific interactions with metabolic enzymes. nih.govnih.gov Such strategies could theoretically be applied to the oxybutynin scaffold to create novel analogs with more favorable pharmacokinetics.

Correlation between Molecular Structure and Metabolic Stability

The molecular structure of oxybutynin directly influences its metabolic fate and stability. Oxybutynin is extensively metabolized by the cytochrome P450 enzyme system, particularly CYP3A4, which is found in the liver and the gut wall. fda.govhres.cadrugbank.com This metabolic process results in two main products: phenylcyclohexylglycolic acid, which is inactive, and N-desethyloxybutynin (DEO), which is pharmacologically active. fda.govnih.govhres.ca

The N-desethyloxybutynin metabolite has antimuscarinic activity similar to the parent compound and is considered a major contributor to the side effects associated with oral oxybutynin therapy. hres.cawikipedia.orgfda.gov After oral administration, extensive first-pass metabolism leads to low bioavailability of oxybutynin (~6%) and plasma concentrations of N-desethyloxybutynin that can be significantly higher than the parent drug. hres.cafda.govfda.gov The plasma concentration AUC (Area Under the Curve) ratio of the N-desethyl metabolite to the parent compound following a single oral dose was found to be 11.9 to 1. hres.cafda.gov

This correlation between structure and metabolism has driven the development of alternative delivery systems. For example, the transdermal patch was designed to bypass the first-pass hepatic effect. wikipedia.org This route of administration results in lower plasma levels of the N-desethyloxybutynin metabolite compared to oral formulations, thereby altering the therapeutic profile. wikipedia.org

Structural modifications to the N-alkyl substituents can directly impact metabolic stability. The N-diethyl groups of oxybutynin are susceptible to N-dealkylation by CYP3A4. caymanchem.com Designing analogs with different N-alkyl groups that are less prone to metabolism is a viable strategy for improving metabolic stability and potentially reducing the formation of active metabolites.

Table 3: Metabolic Profile of Oral Oxybutynin

Compound/Metabolite Primary Metabolizing Enzyme Pharmacological Activity Plasma AUC Ratio (Metabolite:Parent)
Oxybutynin (Parent) CYP3A4. fda.govhres.ca Active. hres.ca 1
N-desethyloxybutynin (DEO) - Active. fda.govnih.gov 11.9. hres.cafda.gov
Phenylcyclohexylglycolic acid - Inactive. fda.govhres.ca Not applicable.

Advanced Analytical Methodologies for Esoxybutynin Research

Development and Validation of Chromatographic Techniques

Chromatographic methods are central to the analysis of esoxybutynin, providing the necessary separation and quantification capabilities for research and clinical applications.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of oxybutynin (B1027) and its metabolites in bulk drug form and pharmaceutical formulations. ejpmr.comjneonatalsurg.com Reversed-phase HPLC (RP-HPLC) methods have been extensively developed and validated for this purpose. ejpmr.comijpba.infoiraj.in These methods typically employ a C8 or C18 column and an isocratic mobile phase, often a mixture of a phosphate (B84403) buffer and acetonitrile (B52724), with UV detection at wavelengths around 203-210 nm. ejpmr.comijpba.infoiraj.in

Method validation is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, detection and quantification limits, robustness, specificity, and system suitability. ijpba.infoiraj.inresearchgate.net For instance, a validated RP-HPLC method demonstrated excellent linearity over a concentration range of 8–12 µg/ml, with a high correlation coefficient (0.999). ejpmr.com The precision of these methods is typically high, with relative standard deviation (RSD) values for intra-day and inter-day studies being less than 2%. ejpmr.com Stability-indicating HPLC methods are particularly valuable as they can separate the active pharmaceutical ingredient from its degradation products formed under various stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal degradation. ejpmr.com

Table 1: Example of HPLC Method Parameters for Oxybutynin Analysis
ParameterConditionReference
Column Symmetry C8 (75 × 4.6mm, 3.5μm SS) iraj.in
Mobile Phase Phosphate buffer and acetonitrile (51:49 %V/V) iraj.in
Flow Rate 1.0 ml/min ijpba.infoiraj.in
Detection UV at 210 nm ijpba.infoiraj.in
Retention Time ~13.71 min iraj.in

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

Since this compound is the (S)-enantiomer of a racemic mixture, chiral chromatography is essential for separating it from its (R)-enantiomer and for assessing enantiomeric purity. nih.govwindows.netmdpi.com Polysaccharide-based chiral stationary phases, such as those coated with amylose-tris(3,5-dimethylphenylcarbamate) or cellulose-tris(4-methylbenzoate), are commonly used in HPLC for this purpose. mdpi.com The Lux i-Amylose-3 immobilized polysaccharide-based chiral stationary phase has also been shown to effectively resolve racemic oxybutynin. windows.net

The mobile phase for chiral separations often consists of a mixture of n-hexane and isopropanol (B130326) with a small amount of an amine modifier like diethylamine (B46881) (DEA). windows.netnih.gov For example, a mobile phase of n-hexane-2-PrOH-DEA (80:20:0.1, v/v) has been used successfully. nih.gov In some cases, hydroxypropyl-β-cyclodextrin has been employed as a chiral selector in the mobile phase for preparative separation using techniques like recycling high-speed counter-current chromatography. nih.gov This method has achieved purities of over 96.5% for both enantiomers. nih.gov

Table 2: Chiral HPLC Separation Parameters for Oxybutynin Enantiomers
ParameterConditionReference
Chiral Stationary Phase Lux 5 µm i-Amylose-3 windows.net
Mobile Phase Hexane/Isopropanol with 0.1% Diethylamine (80:20) windows.net
Flow Rate 0.6 mL/min windows.net
Detection Wavelength 225 nm nih.gov
Elution Order (R)-oxybutynin > (S)-oxybutynin nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the simultaneous determination of oxybutynin and its primary active metabolite, N-desethyloxybutynin (N-DEO), in biological fluids. complexgenerics.orgnih.govejpmr.com This method is crucial for pharmacokinetic studies, as N-DEO concentrations in plasma can be significantly higher than the parent drug after oral administration. auajournals.org

LC-MS/MS methods typically involve isotope dilution, where deuterated analogs of the analytes are used as internal standards. nih.gov The analysis is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) and positive ionization mode. nih.govejpmr.com Chromatographic separation is often achieved on a C18 column under isocratic or gradient conditions. nih.govejpmr.com These methods are validated over a wide concentration range, for instance, 0.050-10.0 ng/mL for oxybutynin and 0.500-100 ng/mL for N-desethyloxybutynin. nih.gov The high sensitivity of LC-MS/MS allows for the use of small sample volumes, such as 200-300 µL of human plasma. complexgenerics.orgnih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are employed for the structural characterization and quantification of this compound. Methods such as UV-Visible spectrophotometry have been developed based on the formation of ion-pair complexes. researchgate.netnih.gov For example, a method involves the reaction of the tertiary amino group of oxybutynin with eosin (B541160) in an acetate (B1210297) buffer, with the resulting complex measured spectrophotometrically at 550 nm. nih.gov

Spectrofluorometric methods have also been developed, offering high sensitivity. researchgate.net These methods can be based on the fluorescence quenching of a reagent by the drug-reagent complex. nih.gov Additionally, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the structure of the compound. google.com Mass spectrometry, particularly in conjunction with liquid chromatography (LC-MS/MS), provides crucial information on the mass-to-charge ratio of the parent molecule and its fragments, which is essential for identification and quantification in complex matrices. complexgenerics.orgnih.gov

In Vitro and In Vivo Analytical Sampling and Preparation Techniques

The accurate analysis of this compound and its metabolites in biological samples from in vitro and in vivo studies requires robust sample preparation techniques. nih.govnih.gov For plasma and serum samples, liquid-liquid extraction (LLE) is a common method. nih.govresearchgate.netebi.ac.uk A mixture of solvents like methyl tert-butyl ether and ethyl acetate is often used to extract the analytes from the biological matrix. nih.gov Another technique is solid-phase extraction (SPE), which can be automated for high-throughput analysis. nih.govcelerion.com

For in vitro studies, such as those involving rat liver microsomes to investigate biotransformation, liquid-phase microextraction (LPME) has been utilized. nih.govcapes.gov.br This method offers high enrichment factors and uses minimal amounts of organic solvent. After extraction, the samples are typically evaporated to dryness and reconstituted in the mobile phase before injection into the chromatographic system. complexgenerics.orgonlinepharmacytech.info The choice of sample preparation technique depends on the nature of the biological matrix, the concentration of the analyte, and the subsequent analytical method.

Bioanalytical Method Development for Complex Biological Matrices

Developing bioanalytical methods for complex biological matrices like plasma, serum, and urine presents unique challenges, including matrix effects that can interfere with the analysis. onlinepharmacytech.inforesearchgate.netnih.gov The goal is to develop a selective, robust, and reproducible method for the quantitative determination of the drug and its metabolites. onlinepharmacytech.inforesearchgate.net

The development process involves selecting an appropriate extraction technique (LLE, SPE, or protein precipitation), choosing the right chromatographic conditions, and optimizing the detection parameters. researchgate.net For LC-MS/MS methods, minimizing matrix effects is a primary concern. This can be addressed through efficient sample cleanup, the use of stable isotope-labeled internal standards, and careful optimization of the chromatographic separation to avoid co-elution of interfering endogenous components. nih.govnih.gov Method validation is a critical step to ensure the reliability of the data for pharmacokinetic and bioequivalence studies. nih.govonlinepharmacytech.info This includes assessing selectivity, stability under various conditions (bench-top, freeze-thaw), and extraction recovery. nih.gov

Table 3: Common Extraction Techniques in Bioanalytical Methods for Oxybutynin
Extraction TechniqueBiological MatrixKey AdvantagesReference
Liquid-Liquid Extraction (LLE) Human PlasmaSimple, rapid, cost-effective nih.govonlinepharmacytech.info
Solid-Phase Extraction (SPE) Human Plasma, Human UrineHigh recovery, can be automated nih.govresearchgate.netcelerion.com
Liquid-Phase Microextraction (LPME) Rat Liver MicrosomesHigh enrichment, minimal solvent use nih.govcapes.gov.br
Protein Precipitation PlasmaSimple, fast onlinepharmacytech.info

Preclinical and Clinical Efficacy Studies of Esoxybutynin

Research in Overactive Bladder (OAB) and Detrusor Overactivity

Esoxybutynin, an anticholinergic agent, has been a cornerstone in the management of overactive bladder (OAB) and detrusor overactivity for decades. mdpi.comnih.gov Its primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at postganglionic muscarinic receptors, which leads to the relaxation of the bladder's smooth muscle. nih.gov This action increases the bladder's capacity and reduces the uninhibited contractions of the detrusor muscle that characterize OAB. medscape.com The M2 and M3 muscarinic receptor subtypes are predominant in the bladder, with the M3 receptor being more critical in detrusor contractions. nih.gov

Studies have shown that extended-release formulations of this compound can decrease weekly incontinence episodes by an average of 90% compared to no treatment. wikipedia.org Some research also points to the advantages of transdermal this compound over oral capsules, noting a greater reduction in incontinence frequency and an increase in the average volume of urine voided. wikipedia.org

Efficacy in Neurogenic Bladder Conditions

This compound is indicated for individuals with detrusor instability associated with neurogenic bladder conditions, such as spina bifida. nih.govmayoclinic.org Neurogenic detrusor overactivity (NDO) is a common consequence of conditions like spinal cord injury, multiple sclerosis, and Parkinson's disease, leading to increased urinary frequency, incontinence, and potential for kidney damage. urotoday.comnih.gov

In a prospective, 12-week dose-titration trial involving 39 patients with neurogenic bladder due to multiple sclerosis, spinal cord injury, or Parkinson's disease, controlled-release this compound demonstrated significant efficacy. nih.gov The study reported statistically significant decreases in the number of voids per 24 hours, nocturia episodes, and incontinence episodes. nih.gov Notably, more than half of the subjects experienced a decrease in daily voids within the first week. nih.gov A study on children with neurogenic bladder who used clean intermittent catheterization (CIC) found that extended-release this compound was effective and well-tolerated. In this study, 48.1% of the 54 patients reported an improvement in voiding symptoms, with a significant reduction in incontinence episodes.

The following table summarizes the key findings from a study on the efficacy of controlled-release this compound in patients with neurogenic bladder:

Efficacy OutcomeBaseline (Mean ± SE)Week 12 (Mean ± SE)p-value
Voids in 24 hoursNot SpecifiedStatistically Significant Decrease< 0.05
Nocturia EpisodesNot SpecifiedStatistically Significant Decrease< 0.05
Incontinence EpisodesNot SpecifiedStatistically Significant Decrease< 0.05
Post-Void Residual (ml)33.9 ± 7.651.3 ± 10.40.17
Data from a 12-week trial of controlled-release this compound in 39 patients with neurogenic bladder. nih.gov

Comparative Efficacy Studies with Other Anticholinergic Agents

Head-to-head trials have established this compound as a more effective treatment for OAB than tolterodine (B1663597), another anticholinergic medication. wikipedia.org Specifically, the extended-release formulation of this compound has shown greater efficacy in both the short and long term. wikipedia.org However, this compound is not as selective for the bladder as tolterodine, which can result in a broader range of side effects. wikipedia.org

A large, randomized, double-blind study, the OPERA trial, compared the efficacy of extended-release this compound and extended-release tolterodine in women with OAB. nih.gov In a Cochrane review comparing various anticholinergic drugs, there were no statistically significant differences in quality of life, patient-reported cure or improvement, or the number of leakage episodes or voids in 24 hours between tolterodine and this compound. nih.gov However, another study found that solifenacin (B1663824) showed statistically significant advantages over tolterodine in improving quality of life and reducing leakage and urgency episodes. nih.gov

A systematic review of 101 randomized controlled trials found that most anticholinergic treatments are more effective than no treatment for OAB syndrome. odprn.ca The review also suggested that certain pharmacologic agents may be superior to others for specific outcomes. odprn.ca

Investigational Studies for Hyperhidrosis (Excessive Sweating)

While primarily used for bladder conditions, this compound has been investigated as an off-label treatment for hyperhidrosis (excessive sweating). wikipedia.org

Randomized Controlled Trials on Symptom Improvement

Several randomized controlled trials (RCTs) have demonstrated the efficacy of this compound in treating hyperhidrosis. researchgate.netnice.org.uk A meta-analysis of six RCTs with a total of 293 patients found that this compound led to a significant improvement in the Hyperhidrosis Disease Severity Scale (HDSS). nih.gov

One prospective, randomized, placebo-controlled trial enrolled 62 patients with localized or generalized hyperhidrosis. researchgate.net The study found that 60% of patients treated with this compound experienced at least a one-point improvement on the HDSS, compared to 27% of patients in the placebo group. researchgate.net Another RCT focusing on palmar and axillary hyperhidrosis reported that over 70% of patients treated with this compound showed improvement, with 47.8% experiencing great improvement. nih.gov

The table below summarizes the results of a randomized controlled trial of this compound for hyperhidrosis:

OutcomeThis compound GroupPlacebo Groupp-value
HDSS Improvement (≥1 point)60%27%0.009
Data from a prospective, randomized, placebo-controlled trial of 62 patients with hyperhidrosis. researchgate.net

Patient-Reported Outcome Measures in Hyperhidrosis Research

Patient-reported outcomes are crucial in assessing the impact of hyperhidrosis and the effectiveness of its treatment. The Hyperhidrosis Disease Severity Scale (HDSS) and the Dermatology Life Quality Index (DLQI) are commonly used measures. researchgate.netnice.org.uk

In a study by Schollhammer et al., 61% of patients treated with this compound for 6 weeks showed a two-level improvement on the HDSS. researchgate.net A retrospective study by Wolosker et al. involving 1,657 hyperhidrosis patients found that 46.7% had a two-level improvement in HDSS, and 19.3% had a three-level improvement. researchgate.net

Regarding quality of life, a study found that the mean improvement in the DLQI was significantly better in the this compound group (6.9) compared to the placebo group (2.3). researchgate.net In another study, after 6 weeks of treatment with this compound, 35% of participants reported their quality of life as 'much better', and 39% reported it as 'a little better'. nice.org.uk A long-term study on facial hyperhidrosis found that almost 97% of patients had a poor or very poor quality of life before treatment, and all patients experienced an improved quality of life after 6 weeks of this compound treatment. scielo.br

The following table shows the improvement in quality of life reported by patients in a hyperhidrosis study:

Quality of Life ImprovementPercentage of Patients
Much Better35%
A Little Better39%
The Same26%
Data from a study assessing quality of life in patients treated with this compound for 6 weeks. nice.org.uk

Exploratory Research in Other Conditions

Beyond its primary indications, the unique properties of oxybutynin (B1027), the racemic mixture containing this compound ((S)-oxybutynin), have prompted investigation into its potential efficacy in a variety of other medical conditions. newdrugapprovals.org The (S)-enantiomer is noted to provide a superior therapeutic effect in treating urinary incontinence. newdrugapprovals.org This section explores the preclinical and clinical research into the use of oxybutynin for hot flashes, obstructive sleep apnea (B1277953), intestinal hypermotility, and bladder spasms associated with medical devices.

Hot Flashes

Hot flashes are a common and often disruptive symptom experienced by perimenopausal and postmenopausal women, as well as by individuals undergoing certain cancer therapies. nih.govaccru.org The anticholinergic properties of oxybutynin, which can lead to a side effect of decreased sweating, sparked interest in its potential to alleviate hot flashes. nih.gov

Several clinical trials have investigated the efficacy of oxybutynin for this purpose. A multicenter, double-blind, placebo-controlled, phase 2 clinical trial evaluated the effects of once-daily, extended-release oxybutynin in postmenopausal women experiencing at least seven moderate-to-severe vasomotor symptoms daily. nih.gov The results demonstrated significant reductions in both the frequency and severity of these symptoms compared to placebo over a 12-week period. nih.gov Specifically, women treated with oxybutynin experienced a mean reduction of 9.48 episodes per day, compared to a reduction of 4.69 in the placebo group. nih.gov Severity also decreased more significantly with oxybutynin. nih.gov

Another randomized, multicenter, double-blind study (ACCRU SC-1603) also found that oxybutynin significantly reduced hot flash scores and frequency compared to placebo in women, including breast cancer survivors. nih.govaccru.org This study highlighted improvements in various quality-of-life measures, such as mood, sleep, and social activities. accru.org A phase II trial has also been initiated to compare the effects of oxybutynin versus placebo in reducing hot flashes in men undergoing androgen deprivation therapy for prostate cancer. mayo.edu

Table 1: Clinical Trial Data for Oxybutynin in the Treatment of Hot Flashes

Trial Condition Key Findings
Phase 2 Multicenter Trial Moderate-to-severe vasomotor symptoms in postmenopausal women Significant reduction in frequency and severity of hot flashes compared to placebo. nih.gov
ACCRU SC-1603 Hot flashes in women (with and without breast cancer) Significant reduction in hot flash score and frequency; improved quality of life. nih.govaccru.org
Phase II Trial Hot flashes in men on androgen deprivation therapy Ongoing comparison of oxybutynin vs. placebo. mayo.edu

Obstructive Sleep Apnea

Obstructive sleep apnea (OSA) is a prevalent sleep disorder characterized by repeated episodes of upper airway obstruction during sleep. nih.gov Recent research has explored the potential of combining noradrenergic and antimuscarinic drugs to treat OSA by increasing the activity of the genioglossus muscle, which helps to keep the airway open. nih.gov

A randomized, placebo-controlled trial investigated the combination of aroxybutynin (the R-enantiomer of oxybutynin) and atomoxetine (B1665822) (AD109) for the treatment of mild to severe OSA. nih.gov The study, known as the MARIPOSA trial, showed a clinically significant improvement in OSA over a four-week period. nih.gov Aroxybutynin is primarily responsible for the antimuscarinic effects of racemic oxybutynin. nih.gov Earlier research involving a single night of treatment with atomoxetine and oxybutynin also demonstrated a significant decrease in OSA severity. nih.gov

However, not all studies have yielded positive results. A randomized, double-blind, crossover trial that assessed a one-week treatment with oxybutynin and reboxetine (B1679249) found no significant difference in the apnea-hypopnea index (AHI) compared to placebo. nih.gov While this combination did show improvements in average oxygen desaturation and hypoxic burden, it also negatively impacted sleep efficiency and quality. nih.gov

Table 2: Clinical Trial Data for Oxybutynin in the Treatment of Obstructive Sleep Apnea

Trial Drug Combination Key Findings
MARIPOSA Trial (AD109) Aroxybutynin and Atomoxetine Clinically significant improvement in OSA over 4 weeks. nih.gov
Single-Night Study Atomoxetine and Oxybutynin Significant decrease in OSA severity. nih.gov
Crossover Trial Oxybutynin and Reboxetine No significant improvement in AHI; negative impact on sleep quality. nih.gov

Intestinal Hypermotility

Oxybutynin has been used therapeutically for the treatment of intestinal hypermotility. newdrugapprovals.org This condition is characterized by abnormally increased movement of the intestines, which can lead to symptoms such as diarrhea and abdominal cramping. The antispasmodic properties of oxybutynin, which involve both anticholinergic and direct muscle-relaxing effects, are thought to contribute to its efficacy in this context. nih.gov It acts by inhibiting the action of acetylcholine on smooth muscle. newdrugapprovals.org

While the use of oxybutynin for intestinal hypermotility is documented, detailed recent clinical trial data specifically for this compound in this condition is less prevalent in the provided search results. The primary focus of recent research has shifted towards its use in overactive bladder and other exploratory conditions. mdpi.com

Bladder Spasms Associated with Medical Devices

Bladder spasms can be a painful and distressing complication for individuals with indwelling ureteral stents or Foley catheters. nih.gov Oxybutynin is sometimes used off-label to manage these spasms. nih.govnih.gov The medication works by relaxing the smooth muscles of the bladder through its competitive antagonism of muscarinic acetylcholine receptors. nih.gov This action helps to reduce the frequency and intensity of the muscle contractions. bladderandbowel.org

The use of oxybutynin in this context is based on its established mechanism of action on the bladder detrusor muscle. bladderandbowel.org While this application is recognized, it is not an FDA-approved indication. nih.gov The transdermal patch formulation of oxybutynin is also used to treat overactive bladder by relaxing the bladder muscles. medlineplus.gov

Mechanisms of Adverse Drug Reactions Associated with Esoxybutynin and Metabolites

Role of N-Desethyloxybutynin in Mediating Side Effects

The primary active metabolite of oxybutynin (B1027), N-desethyloxybutynin, plays a significant role in mediating the side effects associated with the parent drug. wikipedia.orgpatsnap.com Following oral administration, oxybutynin undergoes extensive first-pass metabolism in the liver and gut wall, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. mdpi.com This process results in plasma concentrations of N-desethyloxybutynin that can be four to six times higher than those of oxybutynin itself. wikipedia.orgmdpi.com

Table 1: Comparative Characteristics of Oxybutynin and N-Desethyloxybutynin

Feature Oxybutynin N-Desethyloxybutynin Reference(s)
Metabolic Origin Parent Drug Active Metabolite of Oxybutynin wikipedia.orgontosight.ai
Primary Metabolizing Enzyme Cytochrome P450 3A4 - mdpi.com
Relative Plasma Concentration Lower 4 to 10 times higher than Oxybutynin mdpi.com
Antimuscarinic Activity Active Similar to Oxybutynin hres.caauajournals.org

| Primary Side Effect Mediated | Various anticholinergic effects | Dry Mouth (Xerostomia) | mdpi.comnih.gov |

Neurological Adverse Effects and their Underlying Mechanisms

Oxybutynin is a lipophilic, small molecule that is neutrally charged, characteristics that allow it to readily cross the blood-brain barrier. mdpi.comnih.govurotoday.comics.org Once in the central nervous system (CNS), it can bind to muscarinic receptors, particularly the M1 and M2 subtypes, which are involved in cognitive processes. researchgate.net This interaction is the underlying mechanism for a range of neurological adverse effects.

Reported CNS adverse effects include cognitive impairment, short-term memory impairment, confusion, agitation, drowsiness, hallucinations, and anxiety. urotoday.comresearchgate.netnih.govdrugs.com Studies have demonstrated an association between oxybutynin use and significant memory impairment, particularly affecting recall and memory storage. urotoday.com The risk of these adverse effects is heightened in elderly patients. This increased susceptibility is linked to age-related changes in the blood-brain barrier, which can become more permeable, allowing for greater penetration of the drug into the CNS. mdpi.com

Table 2: Factors Contributing to Neurological Side Effects of Esoxybutynin

Factor Mechanism Consequence Reference(s)
Lipophilicity Allows easy passage across the blood-brain barrier. Increased drug concentration in the CNS. mdpi.comurotoday.comics.org
Receptor Binding Antagonism of M1 and M2 muscarinic receptors in the brain. Interference with cognitive processes like memory and attention. researchgate.net

| Age-Related Changes | Increased permeability of the blood-brain barrier in the elderly. | Higher susceptibility to CNS side effects in older populations. | mdpi.com |

Cardiovascular Implications and Receptor Interactions

The cardiovascular effects of this compound are a consequence of its interaction with muscarinic receptors in cardiac tissue. Adverse effects such as tachycardia (a rapid heart rate) and palpitations have been reported. newdrugapprovals.orgallfordrugs.com The heart contains several types of muscarinic receptors, with the M2 subtype being predominant in the sinoatrial and atrioventricular nodes, where they mediate a decrease in heart rate. hres.canih.gov

The R-isomer of oxybutynin demonstrates greater selectivity for M1 and M3 receptors over the M2 subtype. hres.ca While this suggests a potentially lower direct impact on the heart's primary pacemaker cells, M1 receptors are also present in cardiac tissue. nih.gov The stimulation of these M1 receptors can lead to an increase in heart rate by promoting the release of catecholamines from sympathetic neurons. nih.gov Furthermore, high doses or overdose situations can lead to more severe cardiovascular events, including cardiac arrhythmias. medsafe.govt.nzdrugbank.com

Impact on Thermoregulation and Sweating Mechanisms

This compound can significantly impact the body's thermoregulatory processes, primarily through its anticholinergic effect on sweat glands. Sweating is a crucial physiological response for dissipating heat, controlled by the hypothalamic temperature-regulating center via cholinergic signals to eccrine sweat glands. semanticscholar.orgnih.gov

By blocking muscarinic receptors on these glands, this compound reduces or prevents sweating. wikipedia.orgmedsafe.govt.nz This diminished capacity to sweat impairs the body's ability to cool itself, which can lead to an increase in core body temperature. semanticscholar.org In situations of high ambient temperature or during physical exertion, this effect increases the risk of developing heat exhaustion or heat stroke. wikipedia.orgwebmd.commayoclinic.org This mechanism is particularly concerning for elderly individuals and those with pre-existing autonomic dysfunction. wikipedia.orgsemanticscholar.org Conversely, this side effect is harnessed for the off-label therapeutic use of oxybutynin in treating hyperhidrosis, a condition of excessive sweating. wikipedia.orgwwl.nhs.uk

Investigation of Non-Reactive Metabolites and Toxicity Profile

Beyond the well-characterized active metabolite N-desethyloxybutynin, the metabolism of oxybutynin produces other substances. One major inactive metabolite is phenylcyclohexylglycolic acid. nih.govdrugbank.com The formation of inactive metabolites is a key aspect of detoxification.

Recent research has delved deeper into the metabolic fate of oxybutynin to assess the potential for the formation of reactive, and therefore potentially toxic, metabolites. One study identified three distinct oxidative metabolic pathways: N-deethylation (leading to N-desethyloxybutynin), N-oxidation, and hydroxylation. nih.gov The N-oxidation pathway results in a metabolite referred to as Oxy-EK. nih.gov Functional analysis of this metabolite revealed that it lacks antimuscarinic activity. nih.gov Crucially, further investigation showed that Oxy-EK does not react with glutathione, a key intracellular antioxidant that neutralizes reactive electrophilic compounds. nih.gov This finding is significant as it indicates that this particular metabolic pathway does not generate reactive metabolites that could cause cellular damage through covalent binding to proteins or DNA. nih.gov This suggests a more favorable toxicity profile for oxybutynin in terms of reactive metabolite-mediated toxicity.

Table of Compound Names

Pharmacological Interactions of Esoxybutynin

Research on Interactions with Other Anticholinergic Agents

The concomitant use of oxybutynin (B1027) with other drugs possessing anticholinergic properties may lead to an increased frequency and severity of side effects such as dry mouth, constipation, and somnolence. hres.caaccordhealthcare.ushres.cahres.ca Anticholinergic agents can have an additive effect, and this is a significant consideration in clinical practice.

While esoxybutynin ((S)-oxybutynin) is characterized as having essentially no anticholinergic activity at clinically relevant doses, its active metabolite, N-desethyloxybutynin (DEO), does exhibit antimuscarinic effects. nih.govnih.gov Therefore, when this compound is co-administered with other anticholinergic agents, there is a potential for additive adverse effects, which may be mediated by the metabolite. Caution is advised when this compound is used in conjunction with other medications that have anticholinergic properties, including some antihistamines, antidepressants, and other treatments for overactive bladder. webmd.com

Cytochrome P450 Enzyme Inhibition or Induction Studies

The metabolism of oxybutynin is primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4, which is found in the liver and gut wall. accordhealthcare.usnih.govdrugs.comhres.ca In vitro studies using human liver microsomes have shown that the N-deethylation of oxybutynin is potently inhibited by the strong CYP3A4 inhibitor, ketoconazole. nih.gov This suggests that drugs that inhibit CYP3A4 can significantly increase the plasma concentration of oxybutynin. hres.caaccordhealthcare.usdrugs.com

Stereoselective studies have indicated that this compound ((S)-oxybutynin) and its metabolite are eliminated slightly faster than their corresponding (R)-enantiomers in human liver microsomes. researchgate.net The formation of the N-desethyloxybutynin metabolite from this compound is also faster compared to the (R)-enantiomer. researchgate.net Despite these stereoselective differences, CYP3A4 remains the primary enzyme responsible for the metabolism of this compound. researchgate.net

Furthermore, research has indicated that racemic oxybutynin can act as an inhibitor of CYP3A4 and CYP2D6-associated activities. nih.gov This suggests that this compound could potentially inhibit the metabolism of other drugs that are substrates of these enzymes. However, specific studies on the induction or inhibition potential of isolated this compound are not extensively documented.

Table 1: Influence of CYP3A4 Inhibitors on Racemic Oxybutynin Plasma Concentrations

Interacting DrugEnzyme SystemEffect on Oxybutynin Plasma ConcentrationReference
KetoconazolePotent CYP3A4 inhibitorApproximately 3- to 4-fold higher hres.ca
ItraconazoleCYP3A4 inhibitorMay alter pharmacokinetic parameters hres.cadrugs.com
MiconazoleCYP3A4 inhibitorMay alter pharmacokinetic parameters hres.cadrugs.com
ErythromycinMacrolide antibiotic (CYP3A4 inhibitor)May alter pharmacokinetic parameters hres.cadrugs.com
ClarithromycinMacrolide antibiotic (CYP3A4 inhibitor)May alter pharmacokinetic parameters hres.cadrugs.com

This data is for racemic oxybutynin, but is relevant to this compound as it is a CYP3A4 substrate.

Interactions Affecting Absorption or Elimination of Concomitant Medications

Anticholinergic agents have the potential to alter the absorption of some co-administered drugs by decreasing gastrointestinal motility. hres.caaccordhealthcare.ushres.cahres.cadrugs.com This can be particularly concerning for medications that have a narrow therapeutic index. hres.caaccordhealthcare.ushres.cahres.cadrugs.com Although this compound itself has minimal anticholinergic activity, this effect on gastrointestinal motility could still be a consideration due to the activity of its metabolite, N-desethyloxybutynin.

As racemic oxybutynin has been shown to inhibit CYP3A4 and CYP2D6, there is a potential for this compound to affect the elimination of other drugs that are metabolized by these enzymes. nih.gov This could lead to increased plasma concentrations and a higher risk of adverse effects for concomitant medications that are substrates of CYP3A4 or CYP2D6. A comprehensive list of potential drug-drug interactions involving oxybutynin's impact on the metabolism of other drugs is extensive. drugbank.com

Clinical Significance of Drug-Drug Interactions in Specific Patient Populations

The clinical significance of drug-drug interactions with this compound is particularly pronounced in certain patient populations, most notably the elderly. Older adults are more susceptible to the central nervous system side effects of anticholinergic drugs, such as confusion, agitation, and somnolence. nih.gov The risk of these adverse events is a critical consideration, especially during the initial phase of treatment or after a dose increase. nih.gov In frail elderly patients, oxybutynin should be used with caution. hres.ca

For patients with pre-existing dementia who are being treated with cholinesterase inhibitors, the use of anticholinergic drugs like oxybutynin may exacerbate symptoms and should be approached with caution. hres.cahres.ca Similarly, caution is advised for patients with myasthenia gravis, as anticholinergic agents can worsen this condition. hres.ca

Given that a significant number of medications are metabolized by the CYP3A4 enzyme system, the potential for interactions in patients on multiple medications (polypharmacy) is high. core.ac.uk The co-administration of this compound with strong CYP3A4 inhibitors is of particular clinical relevance, as it can lead to elevated plasma levels of the drug and its active metabolite, increasing the risk of adverse effects. accordhealthcare.usdrugs.com Therefore, careful medication review is essential in patients for whom this compound is being considered, especially in the elderly and those with multiple comorbidities. uclahealth.org

Emerging Therapeutic Applications and Repurposing Research of Esoxybutynin

Mechanistic Studies Supporting Drug Repositioning

The repositioning of existing drugs like esoxybutynin for new therapeutic uses is a cost-effective and efficient strategy in pharmaceutical development. nih.govnih.gov This approach is supported by a deeper understanding of the drug's mechanism of action and its effects on various signaling pathways. mdpi.com

Oxybutynin (B1027), a racemic mixture of (R)- and (S)-enantiomers, is known for its antimuscarinic and antispasmodic effects. mdpi.combionity.com It acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors (M1, M2, and M3), leading to the relaxation of smooth muscles, particularly in the bladder. bionity.comnih.govmedscape.com While the (R)-enantiomer is a more potent anticholinergic agent, the (S)-enantiomer, this compound, possesses other pharmacologic properties that are being investigated for new therapeutic roles. bionity.comwikipedia.org

Recent research has focused on the potential of combining a noradrenergic agent with an antimuscarinic agent to treat conditions like obstructive sleep apnea (B1277953) (OSA). mdpi.compreprints.org The rationale is that these drugs can increase the activity of the genioglossus muscle, which helps maintain upper airway patency during sleep. researchgate.netnih.gov This has led to the investigation of this compound and its counterpart, aroxybutynin ((R)-oxybutynin), in combination with drugs like atomoxetine (B1665822) for OSA. preprints.orgnih.gov

Studies suggest that this compound may have a better balance of bladder relaxation and anticholinergic activity, potentially offering therapeutic benefits with fewer side effects compared to the racemic mixture. nih.govgoogle.com The calcium channel blocking activity of this compound is similar to that of the (R)-enantiomer, contributing to its spasmolytic effects. bionity.comgoogle.com These mechanistic insights are paving the way for the exploration of this compound in new therapeutic areas. nih.govmdpi.com

Clinical Trial Design for Novel Indications

The exploration of new uses for this compound necessitates well-designed clinical trials to evaluate its efficacy and safety in novel indications. Modern clinical trial designs, such as adaptive and platform trials, are being employed to address the heterogeneity of diseases and to simultaneously test multiple hypotheses. clinicaltrialsalliance.org.au

For instance, in the context of obstructive sleep apnea, clinical trials have been designed to assess the combination of oxybutynin (or its enantiomers) and atomoxetine. preprints.orgnih.gov These trials often follow a randomized, double-blind, placebo-controlled design. nih.govnih.gov A Phase 2 factorial study, for example, was designed to demonstrate that both atomoxetine and aroxybutynin contribute to the efficacy of their combination product, AD109, in treating OSA. apnimed.com

Key elements of such clinical trial designs include:

Patient Selection: Enrolling patients with a confirmed diagnosis of the target condition, often within a specific severity range (e.g., mild to severe OSA). nih.gov

Interventions and Comparators: Testing different doses of the investigational drug or combination against a placebo or an active comparator. nih.govnih.gov

Endpoints: Defining primary and secondary outcome measures to assess efficacy. For OSA, the primary endpoint is often the change in the Apnea-Hypopnea Index (AHI). nih.govapnimed.com Secondary endpoints might include measures of oxygen saturation, sleep quality, and genioglossus muscle activity. researchgate.netnih.gov

Duration: Trials can range from single-night studies to longer-term evaluations to assess sustained efficacy and tolerability. nih.govnih.gov

Novel trial designs like basket trials, which test a targeted drug on multiple diseases that share a common molecular marker, and master protocols that allow for the study of multiple treatments or diseases under a single framework, are also becoming more common in drug repositioning research. clinicaltrialsalliance.org.auctti-clinicaltrials.org

Exploration of Synergistic Effects with Other Therapeutic Agents (e.g., Atomoxetine for OSA)

A significant area of research for this compound is its potential for synergistic effects when combined with other drugs, most notably atomoxetine for the treatment of obstructive sleep apnea. mdpi.comresearchgate.net Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor, and its combination with an antimuscarinic like oxybutynin is thought to enhance upper airway muscle activity during sleep. researchgate.netdrugbank.com

Several studies have demonstrated that the combination of atomoxetine and oxybutynin can significantly reduce the severity of OSA. researchgate.netatsjournals.orgaasm.org One study found that the combination greatly reduced the Apnea-Hypopnea Index (AHI) and improved overnight oxygen desaturation. nih.gov Interestingly, neither atomoxetine nor oxybutynin administered alone showed a significant reduction in AHI, highlighting the synergistic nature of their combined effect. researchgate.netnih.gov

The proposed mechanism for this synergy involves the noradrenergic effects of atomoxetine and the antimuscarinic effects of oxybutynin working together to stimulate the genioglossus muscle, a key muscle in maintaining airway patency. researchgate.netnih.gov The addition of oxybutynin may also mitigate some of the sleep-disrupting effects of atomoxetine. mdpi.comresearchgate.net

The table below summarizes findings from a key study on the combination of atomoxetine and oxybutynin for OSA.

Outcome MeasurePlaceboAtomoxetine-Oxybutynin Combinationp-value
Apnea-Hypopnea Index (events/hr)28.57.5<0.001
Genioglossus Responsiveness (%/cm H2O)2.26.3<0.001
Data from a randomized, placebo-controlled, double-blind crossover trial. nih.gov

These promising results have spurred further clinical trials to explore different dose combinations and longer-term efficacy and safety. nih.govnih.gov

Comparative Research on Enantiomeric Benefits in New Therapeutic Contexts

Oxybutynin is a chiral molecule, existing as (R)- and (S)-enantiomers. mdpi.com The racemic mixture is what is commercially available for overactive bladder. bionity.com However, research has shown that the two enantiomers have distinct pharmacological profiles, which is crucial for exploring their benefits in new therapeutic areas. bionity.comwikipedia.org

The (R)-enantiomer, aroxybutynin, is primarily responsible for the potent anticholinergic effects of racemic oxybutynin. bionity.comwikipedia.org In contrast, the (S)-enantiomer, this compound, has significantly less anticholinergic activity at clinically relevant doses. bionity.comwikipedia.org This difference is a key factor in the rationale for developing enantiomer-specific therapies, as it may allow for the desired therapeutic effect with a reduced burden of anticholinergic side effects. bionity.comgoogle.com

While the (R)-enantiomer has been investigated in combination with atomoxetine for OSA due to its antimuscarinic properties, the potential role of this compound is also of interest. preprints.orgnih.gov this compound retains other pharmacological actions of oxybutynin, such as calcium antagonism and local anesthetic effects, which are not stereospecific. bionity.comwikipedia.org There have been conflicting reports regarding its spasmolytic action compared to the (R)-enantiomer. mdpi.com

The table below provides a comparative overview of the properties of the oxybutynin enantiomers.

Property(R)-Oxybutynin (Aroxybutynin)(S)-Oxybutynin (this compound)Racemic Oxybutynin
Anticholinergic Activity More potentEssentially none at clinical dosesPotent
Calcium Antagonism Not stereospecificNot stereospecificPresent
Local Anesthetic Effect Not stereospecificNot stereospecificPresent
Primary Repurposing Interest Obstructive Sleep Apnea (with atomoxetine)Potential for indications requiring spasmolytic effects with minimal anticholinergic side effectsHyperhidrosis, Hot Flashes, Obstructive Sleep Apnea
Information compiled from multiple sources. mdpi.combionity.comwikipedia.orgpreprints.orgnih.gov

The development of this compound as a separate therapeutic agent could offer a superior balance between efficacy and tolerability in certain conditions, particularly where the anticholinergic effects of the racemate are limiting. nih.govgoogle.com Further research is needed to fully elucidate the clinical benefits of this compound in new therapeutic contexts.

Future Research Avenues and Translational Challenges for Esoxybutynin

Advanced Studies on Receptor Heterogeneity and Functional Selectivity

The concept of functional selectivity, where a ligand can differentially activate signaling pathways downstream of a single receptor, is crucial for understanding the nuanced effects of drugs like esoxybutynin. wikipedia.orgdrugtargetreview.com While oxybutynin (B1027) is known to be an antagonist at M1, M2, and M3 muscarinic acetylcholine (B1216132) receptors, the specific interactions of this compound with these receptor subtypes and their downstream signaling cascades are not fully elucidated. newdrugapprovals.org

Future research should focus on:

Mapping Receptor Subtype Specificity: Detailed binding and functional assays are needed to precisely quantify the affinity and efficacy of this compound at each muscarinic receptor subtype. This will help in understanding its tissue-specific actions and potential for reduced side effects.

Investigating Biased Agonism: Studies should explore whether this compound exhibits biased agonism, favoring certain signaling pathways (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). wikipedia.orgdrugtargetreview.com This could explain its potentially improved tolerability profile compared to the racemic mixture.

Cellular Context-Dependent Effects: Research should investigate how the cellular environment and receptor expression levels in different tissues influence the functional selectivity of this compound. frontiersin.org

Proteomic and Genomic Approaches to Identify Novel Biomarkers of Response or Toxicity

Identifying biomarkers is essential for personalizing this compound therapy and predicting patient outcomes. Proteomic and genomic strategies offer powerful tools for this purpose.

Proteomics for Response Prediction: Urinary proteomics could identify protein signatures that predict treatment response. For instance, changes in specific urinary proteins at an early stage of treatment could serve as biomarkers for long-term efficacy, potentially allowing for quicker adjustments to therapy. nih.gov

Genomic Markers of Susceptibility: Genome-wide association studies (GWAS) can help identify genetic variations that influence an individual's response to this compound or their susceptibility to adverse effects. This could involve variations in genes encoding for metabolizing enzymes or muscarinic receptors. google.com

Development of Predictive Models for this compound Pharmacokinetics and Pharmacodynamics

Predictive modeling can optimize dosing strategies and improve the therapeutic index of this compound.

Population Pharmacokinetic (PopPK) Models: Developing PopPK models can help understand the variability in drug exposure among different patient populations. mdpi.com These models can incorporate patient-specific factors to predict individual pharmacokinetic profiles.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD models can establish a quantitative relationship between drug concentration and its pharmacological effect. nih.govnih.gov For this compound, this would involve correlating plasma concentrations of the parent drug and its metabolites with urodynamic parameters and adverse effects. nih.gov An inhibitory effect Emax model, for example, has been used to describe the relationship between micturition pressure and receptor occupancy. nih.gov

Long-Term Safety and Efficacy Research in Diverse Patient Cohorts

While short-term studies have been conducted, robust long-term data on the safety and efficacy of this compound are needed, particularly in diverse patient populations.

Geriatric Population: Older adults are more susceptible to the anticholinergic side effects of medications. abidipharma.comresearchgate.net Dedicated long-term studies are crucial to evaluate the safety and efficacy of this compound in this vulnerable group. abidipharma.comresearchgate.net

Pediatric Population: Research on the long-term outcomes of modified intravesical oxybutynin therapy in children with neurogenic bladder has shown promising results, suggesting it can be an effective and relatively safe option. nih.govjocmr.org Further studies are needed to confirm these findings for this compound in broader pediatric populations.

Patients with Comorbidities: The safety and efficacy of this compound should be evaluated in patients with common comorbidities, such as cardiovascular disease or cognitive impairment, who may be at higher risk for adverse events.

Exploration of Stereoselective Delivery Systems and Targeted Therapies

Novel drug delivery systems can enhance the therapeutic efficacy of this compound while minimizing systemic side effects.

Targeted Bladder Delivery: Developing drug delivery systems that specifically target the bladder could maximize local drug concentrations and reduce systemic exposure. nih.govnih.gov This could involve intravesical formulations or nanotechnology-based carriers. nih.govnih.gov

Stereoselective Formulations: The development of stable, pure enantiomeric formulations of this compound is a key translational step. newdrugapprovals.org This ensures that the therapeutic benefits of the (S)-enantiomer are not compromised by the effects of the (R)-enantiomer.

Addressing Unanswered Questions in Metabolite Activity and Enantiomeric Superiority

Several key questions regarding the metabolites of this compound and its comparative efficacy remain.

Defining Enantiomeric Superiority: While the (S)-enantiomer is suggested to have a superior therapeutic profile, the precise clinical advantages over the racemic mixture and the (R)-enantiomer need to be conclusively established through well-designed, head-to-head clinical trials. newdrugapprovals.orgwikipedia.org Research has shown that the (R)-enantiomer of oxybutynin is a more potent anticholinergic, yet it offers little clinical benefit over the racemic mixture on its own. wikipedia.org

Q & A

How can researchers establish a comprehensive pharmacological profile for Esoxybutynin in preclinical studies?

Classification: Basic Research Question
Methodological Answer:
To establish a pharmacological profile, begin with a systematic literature review to identify gaps in existing data (e.g., receptor binding affinities, metabolic pathways). Use databases like PubMed and Web of Science to retrieve primary sources . Design in vitro assays (e.g., competitive binding studies using radiolabeled ligands) to quantify affinity for muscarinic receptors. For in vivo pharmacokinetics, employ animal models with controlled variables (dose, administration route) and analyze plasma samples via LC-MS/MS . Ensure reproducibility by adhering to protocols from validated studies (e.g., OECD guidelines). Document raw data in appendices and processed results in the main text for clarity .

What experimental design considerations are critical for assessing this compound’s efficacy in overactive bladder models?

Classification: Basic Research Question Methodological Answer: Define the research question with specificity: "How does this compound dose-dependently reduce bladder contraction frequency in [species]?" . Use a blinded, randomized control trial (RCT) design with placebo and active comparator arms. Standardize variables (animal age, diet) to minimize confounding . Measure outcomes via cystometry, ensuring calibration of pressure transducers. Include power analysis to determine sample size . For data analysis, use ANOVA with post-hoc tests to compare groups, and report uncertainties (e.g., instrument error margins) .

How should researchers address contradictions in reported efficacy data for this compound across different studies?

Classification: Advanced Research Question
Methodological Answer:
Conduct a meta-analysis to aggregate data from heterogeneous studies, evaluating variables like dosage, population demographics, and measurement techniques . Apply sensitivity analysis to isolate confounding factors (e.g., genetic polymorphisms affecting drug metabolism) . Replicate conflicting experiments under standardized conditions, using identical formulations and endpoints . Publish null results to reduce publication bias . For unresolved discrepancies, propose mechanistic studies (e.g., in silico modeling of receptor-ligand dynamics) .

What methodologies validate the specificity of analytical assays for this compound and its metabolites?

Classification: Basic Research Question
Methodological Answer:
Validate HPLC or LC-MS methods per ICH guidelines:

Specificity: Spike matrices (plasma, urine) with this compound and major metabolites (e.g., N-desethyloxybutynin) to confirm baseline separation .

Linearity: Test across 50–150% of expected concentration range.

Accuracy/Precision: Perform intra-day and inter-day assays with triplicate samples .
Cross-validate with orthogonal techniques (e.g., NMR for structural confirmation) . Archive raw chromatograms and calibration curves in supplementary materials .

How can researchers optimize this compound’s synthetic pathway to improve yield while minimizing impurities?

Classification: Advanced Research Question
Methodological Answer:
Use a Design of Experiments (DoE) approach to test variables (catalyst concentration, temperature). Apply response surface methodology (RSM) to model interactions between factors . Characterize intermediates via FTIR and MS to identify side-reaction pathways . Compare green chemistry metrics (E-factor, atom economy) of new vs. established routes . Partner with computational chemists to simulate reaction kinetics and transition states . Publish synthetic protocols with detailed hazard controls .

What strategies resolve uncertainties in this compound’s mechanism of action at the cellular level?

Classification: Advanced Research Question
Methodological Answer:
Develop a hypothesis-driven workflow:

Gene Knockdown: Use siRNA to silence putative targets (e.g., M3 receptors) in bladder smooth muscle cells. Measure calcium flux changes .

Pathway Analysis: Apply RNA-seq to identify differentially expressed genes post-treatment. Validate with qPCR .

Structural Studies: Co-crystallize this compound with receptors for X-ray diffraction, comparing binding modes to existing antimuscarinics . Address contradictory findings by repeating assays in multiple cell lines and primary cultures .

How should longitudinal studies be designed to evaluate this compound’s long-term safety in chronic use models?

Classification: Advanced Research Question
Methodological Answer:
Implement a multi-arm cohort study with staggered dosing regimens (e.g., 6-, 12-, 18-month exposures). Monitor adverse events (e.g., cognitive effects in aging models) using standardized scales . Collect biospecimens (serum, tissue) for histopathology and biomarker analysis (e.g., acetylcholinesterase activity) . Use survival analysis (Kaplan-Meier curves) to assess toxicity timelines . Pre-register study protocols to enhance transparency .

What statistical approaches are robust for analyzing inter-individual variability in this compound response?

Classification: Advanced Research Question
Methodological Answer:
Employ mixed-effects models to account for covariates (age, renal function, CYP3A4 genotype) . Cluster patients via unsupervised machine learning (e.g., k-means) based on pharmacokinetic/pharmacodynamic profiles . Validate findings in independent cohorts and perform bootstrap resampling to estimate confidence intervals . Publish code and datasets in repositories like Zenodo for reproducibility .

How can multi-omics data be integrated to elucidate this compound’s off-target effects?

Classification: Advanced Research Question
Methodological Answer:
Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., MetaboAnalyst, STRING). Prioritize off-target candidates via network pharmacology analysis . Validate in vitro using high-content screening (e.g., cytotoxicity assays in hepatocytes) . For conflicting results, apply Bayesian inference to weigh evidence strength . Deposit multi-omics data in public databases (e.g., GEO, PRIDE) .

What comparative efficacy frameworks are suitable for benchmarking this compound against newer antimuscarinics?

Classification: Advanced Research Question
Methodological Answer:
Design a head-to-head RCT with stratified randomization based on disease severity . Use non-inferiority margins (e.g., 10% difference in symptom reduction) and composite endpoints (e.g., urodynamic + quality-of-life metrics) . Analyze cost-effectiveness via incremental cost-per-QALY ratios, excluding commercial data . Address heterogeneity by subgroup analysis (e.g., sex-specific responses) . Pre-specify endpoints in trial registries to avoid outcome switching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.